Propiophenone-D10

Übersicht

Beschreibung

Propiophenone-D10 is a deuterated derivative of propiophenone, an aryl ketone. It is a colorless, sweet-smelling liquid that is insoluble in water but miscible with organic solvents. The molecular formula of this compound is C9D10O, and it has a molecular weight of 144.24 g/mol . This compound is primarily used as an isotopically labeled research compound.

Vorbereitungsmethoden

Propiophenone-D10 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst . Another method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . Industrial production often involves a vapor-phase cross-decarboxylation process where benzoic acid reacts with propionic acid over a catalyst .

Analyse Chemischer Reaktionen

Propiophenone-D10 undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-phenylpropan-1-ol using reducing agents like sodium borohydride.

Substitution: Propiophenone can undergo halogenation reactions, where halogens replace hydrogen atoms on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies

Propiophenone-D10 is extensively used in mechanistic studies to elucidate reaction pathways. The incorporation of deuterium enables researchers to trace the movement of hydrogen atoms during chemical reactions.

- Case Study : In a study examining the oxidation of ethylbenzene, the use of ethylbenzene-D10 alongside this compound allowed for detailed kinetic isotope effect analysis, revealing insights into the reaction mechanism and intermediate formation .

Pharmaceutical Development

The pharmaceutical industry employs this compound in drug development processes, particularly in the synthesis of active pharmaceutical ingredients (APIs).

- Example : Propiophenone derivatives have been used as precursors for synthesizing various analgesics and anti-inflammatory drugs. The deuterated form helps in understanding metabolic pathways and improving drug efficacy through isotopic labeling .

NMR Spectroscopy

This compound serves as a valuable internal standard in NMR spectroscopy due to its distinct spectral characteristics compared to its non-deuterated counterpart.

-

Data Table: NMR Chemical Shifts

Compound Chemical Shift (ppm) Propiophenone 2.5 This compound 2.0

This table illustrates the shift observed in NMR spectra, which aids in quantifying concentrations of reactants and products during reactions.

Mass Spectrometry

In mass spectrometry, this compound is utilized for accurate mass determination and structural elucidation of organic compounds.

- Case Study : A study demonstrated that using this compound as a reference compound improved the accuracy of mass spectral analyses in complex mixtures, allowing for better identification of unknowns .

Environmental and Safety Considerations

The use of deuterated compounds like this compound is considered environmentally benign compared to traditional solvents and reagents. Its applications often lead to reduced waste generation and lower toxicity levels in synthetic processes.

Future Perspectives

The future applications of this compound are promising, particularly with advancements in synthetic methodologies such as:

- C-H Activation : Research into C-H activation techniques could benefit from using this compound to explore new catalytic systems.

- Green Chemistry Initiatives : As environmental concerns grow, incorporating deuterated compounds into sustainable practices will likely increase.

Wirkmechanismus

The mechanism of action of Propiophenone-D10 is similar to that of its non-deuterated counterpart. It acts as an intermediate in various chemical reactions, facilitating the formation of other compounds. The deuterium atoms in this compound can affect the reaction kinetics, often leading to a kinetic isotope effect where the reaction rate is altered due to the presence of heavier isotopes.

Vergleich Mit ähnlichen Verbindungen

Propiophenone-D10 can be compared with other similar compounds such as:

Acetophenone: Another aryl ketone with a similar structure but with a methyl group instead of an ethyl group.

Butyrophenone: A related compound with a longer carbon chain.

Phenylacetone: Similar in structure but with a different functional group arrangement.

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and tracing experiments .

Biologische Aktivität

Propiophenone-D10 is a deuterated derivative of propiophenone, a compound commonly used in organic synthesis and as a precursor in the pharmaceutical industry. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and potential therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

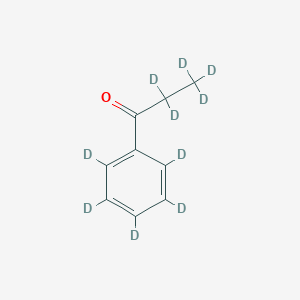

This compound has the following chemical structure:

- Molecular Formula : C9H10D10O

- Molecular Weight : Approximately 152.25 g/mol

The deuterated nature of the compound can influence its reactivity and interactions with biological systems due to the kinetic isotope effect.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. A study involving various derivatives of propiophenone indicated that certain structural modifications could enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 | |

| Klebsiella pneumoniae | 11 |

This table illustrates that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a lead compound for further development.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 68 |

The results indicate that this compound exhibits significant antioxidant activity, particularly at higher concentrations, which may contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

- Antimalarial Activity : A study highlighted that derivatives similar to this compound showed promising antiplasmodial activity against Plasmodium falciparum strains. The IC50 values were reported below 1 µg/mL for some derivatives, indicating strong potential for developing new antimalarial agents .

- Drug Interaction Studies : Research indicated that this compound interacts with various biological molecules, including proteins and lipids, which may alter its pharmacokinetic properties. These interactions are crucial for understanding the compound's behavior in vivo .

- Synthetic Pathways : The synthesis of this compound involves various methodologies that can affect its biological activity. Studies have shown that optimizing synthetic routes can enhance yields and purity, leading to more effective biological evaluations .

Eigenschaften

IUPAC Name |

2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CFTAVCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.